![molecular formula C8H10FNO4 B14782546 (2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14782546.png)
(2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is a synthetic organic compound known for its potent and selective agonistic activity on group II metabotropic glutamate receptors (mGluR2 and mGluR3) . This compound has garnered significant interest in the fields of neuroscience and pharmacology due to its potential therapeutic applications in treating various neurological and psychiatric disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid involves several key steps, including the fluorination of an epoxide intermediate . One reported method starts with the compound (MGS0008), which undergoes fluorination using potassium hydrogen difluoride (KF·HF) to yield the desired fluorinated product . This process is adaptable for large-scale synthesis, making it suitable for industrial production .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to avoid elaborate separation steps and improve chemical yields . The use of efficient fluorination techniques and scalable reaction conditions ensures the production of multi-gram quantities of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Fluorination: Potassium hydrogen difluoride (KF·HF) is commonly used for the fluorination step.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in pharmacological studies .
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid has several scientific research applications:
Medicinal Chemistry: Researchers use this compound to develop new drugs targeting mGluR2 and mGluR3 receptors.
Wirkmechanismus
The compound exerts its effects by selectively activating group II metabotropic glutamate receptors (mGluR2 and mGluR3) . These receptors are G-protein-coupled receptors that modulate neuronal excitability and synaptic transmission . Activation of mGluR2 and mGluR3 leads to the inhibition of adenyl cyclase, reducing the production of cyclic AMP (cAMP) and ultimately modulating neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is unique due to its high selectivity and potency for mGluR2 and mGluR3 receptors . Its fluorinated structure provides distinct pharmacokinetic and pharmacodynamic properties, making it a valuable tool in both research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C8H10FNO4 |
|---|---|
Molekulargewicht |
203.17 g/mol |
IUPAC-Name |
(2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H10FNO4/c9-3-1-2-4(6(11)12)5(2)8(3,10)7(13)14/h2-5H,1,10H2,(H,11,12)(H,13,14)/t2?,3?,4?,5?,8-/m0/s1 |
InChI-Schlüssel |
DIWVNJFXRKZAGI-APWCGEGNSA-N |
Isomerische SMILES |
C1C2C(C2[C@@](C1F)(C(=O)O)N)C(=O)O |
Kanonische SMILES |
C1C2C(C2C(C1F)(C(=O)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


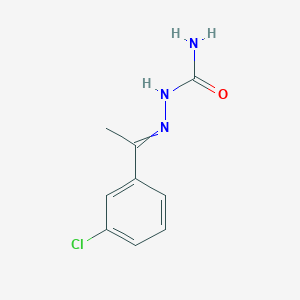
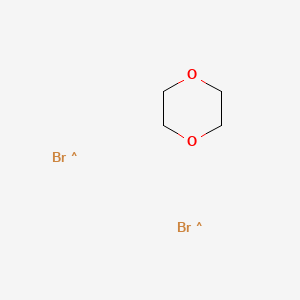

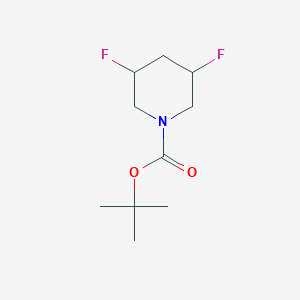
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-imidazole-5-carboxamide](/img/structure/B14782478.png)
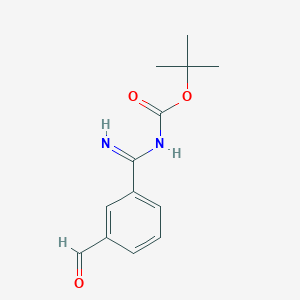


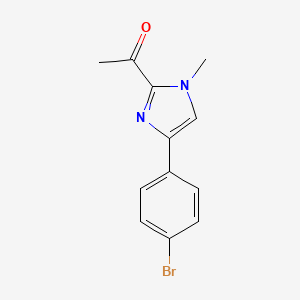
![3-methyl-5-methylsulfanyl-2H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B14782508.png)
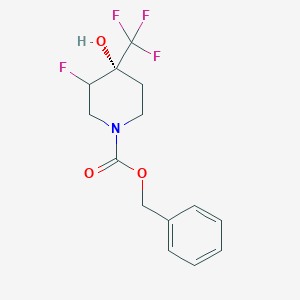
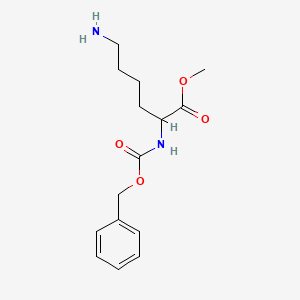
![2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14782522.png)
![{1-[2-(6-Bromo-1H-benzoimidazol-2-yl)-pyrrolidine-1-carbonyl]-2-methyl-propyl}-carbamic acid methyl ester](/img/structure/B14782535.png)
